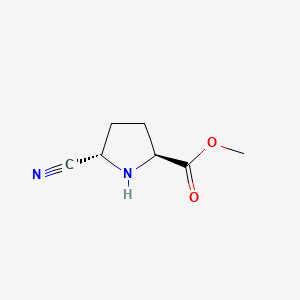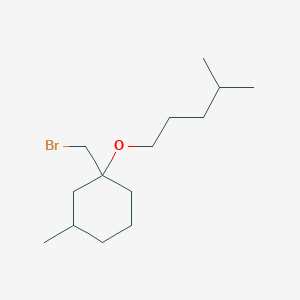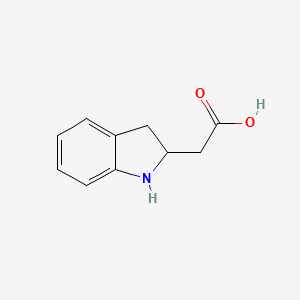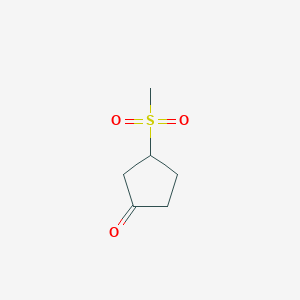
6-(Azetidin-3-yl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-3-yl)-2-methylquinoline is a heterocyclic compound that features both a quinoline and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the quinoline group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material and a microchannel reactor for green oxidation reactions . This approach minimizes the use of expensive materials and reduces environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-3-yl)-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler azetidine-quinoline compounds .
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-3-yl)-2-methylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Azetidin-3-yl)-2-methylquinoline involves its interaction with specific molecular targets. For example, it can inhibit calcium channels by blocking the trans-membrane Ca2+ influx through voltage-dependent channels . This action results in the relaxation of vascular smooth muscle walls and a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelnidipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Tebipenem pivoxil: An investigational drug with antibacterial properties.
Giredestrant: A compound under investigation for its potential in treating breast cancer.
Uniqueness
6-(Azetidin-3-yl)-2-methylquinoline is unique due to its dual-ring structure, which combines the properties of both azetidine and quinoline. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9/h2-6,12,14H,7-8H2,1H3 |
InChI-Schlüssel |
XHZGXDIHADYPOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)

![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)

![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)

![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)
